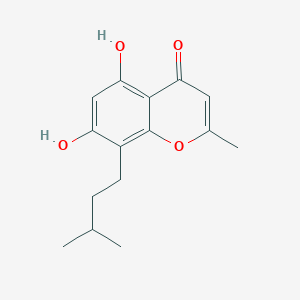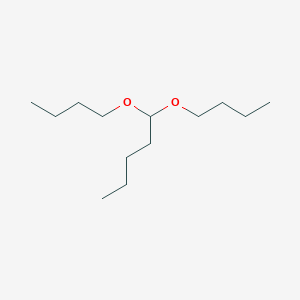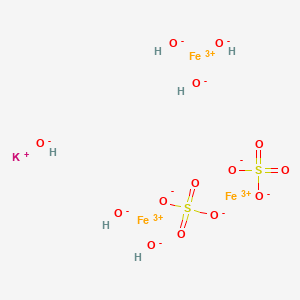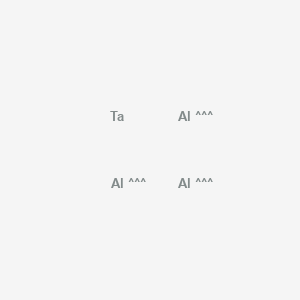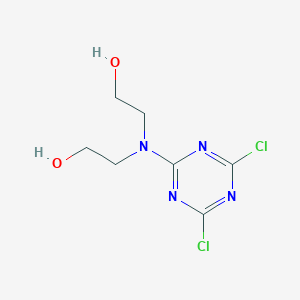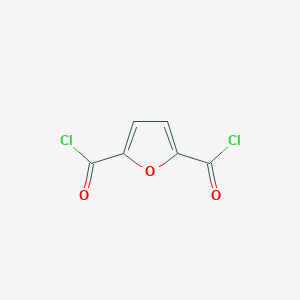
2,5-Furandicarbonyl dichloride
Übersicht
Beschreibung
2,5-Furandicarbonyl dichloride is a chemical compound with the molecular formula C6H2Cl2O3 . It is a white to almost white powder or crystal .
Synthesis Analysis
The synthesis of 2,5-Furandicarbonyl dichloride is typically achieved through the Friedel–Crafts polymerization of 2,5-furandicarbonyl dichloride prepared from biomass and petroleum-based aromatic ethers such as diphenyl ether and 1,4-diphenoxybenzene with aluminum chloride .Molecular Structure Analysis
The molecular structure of 2,5-Furandicarbonyl dichloride is represented by the formula C6H2Cl2O3 . This indicates that the molecule is composed of 6 carbon atoms, 2 hydrogen atoms, 2 chlorine atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
2,5-Furandicarbonyl dichloride is a solid at 20°C . . The melting point is between 76.0 to 80.0 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Poly(ether ketone)s
2,5-Furandicarbonyl dichloride is used in the synthesis of aromatic poly(ether ketone)s . This is achieved by the Friedel–Crafts polymerization of 2,5-furandicarbonyl dichloride with petroleum-based aromatic ethers such as diphenyl ether and 1,4-diphenoxybenzene . The polymerizations are carried out in specific ionic liquids such as 1-butyl-3-methylimidazolium chloride . The resulting poly(ether ketone)s exhibit good thermal stability and chemical resistance comparable to common poly(ether ketone)s .
Material Science
In the field of material science, 2,5-Furandicarbonyl dichloride is used as a building block in the synthesis of various materials . The properties of the resulting materials can be tailored by varying the reaction conditions and the choice of reactants .
Chemical Synthesis
2,5-Furandicarbonyl dichloride is used in chemical synthesis for the production of a wide range of chemicals . Its reactivity and structural characteristics make it a versatile reagent in organic synthesis .
Chromatography
In chromatography, 2,5-Furandicarbonyl dichloride can be used in the preparation of stationary phases . These stationary phases are crucial for the separation of complex mixtures in analytical chemistry .
Analytical Research
2,5-Furandicarbonyl dichloride is used in analytical research, where it can serve as a standard or a reagent in various analytical techniques . Its well-defined structure and properties make it suitable for this purpose .
Environmental and Life Science
In environmental and life science research, 2,5-Furandicarbonyl dichloride can be used in the synthesis of bio-based polymers . These polymers are derived from renewable resources and are an important area of research for sustainable development .
Safety and Hazards
2,5-Furandicarbonyl dichloride is classified as dangerous. It may cause severe skin burns and eye damage, and may be corrosive to metals . Precautionary measures include avoiding breathing dusts or mists, keeping only in the original container, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a corrosive resistant container with a resistant inner liner .
Wirkmechanismus
Target of Action
It is known to be a reagent in organic synthesis reactions , suggesting that its targets could be a variety of organic compounds.
Mode of Action
2,5-Furandicarbonyl dichloride, as a dichloride, is likely to act as an electrophile in organic reactions . It can react with nucleophiles, leading to the formation of new covalent bonds. The exact mode of action would depend on the specific reaction and the other reactants involved.
Pharmacokinetics
It is known to have high gi absorption and is bbb permeant . Its lipophilicity is indicated by a Log Po/w value of 1.75 .
Result of Action
The molecular and cellular effects of 2,5-Furandicarbonyl dichloride’s action would depend on the specific reaction in which it is involved. As a reagent, it contributes to the formation of new compounds, which could have various effects depending on their structure and properties .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 2,5-Furandicarbonyl dichloride . For instance, it is stored under an inert atmosphere at 2-8°C, indicating that it may be sensitive to oxygen and temperature .
Eigenschaften
IUPAC Name |
furan-2,5-dicarbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2O3/c7-5(9)3-1-2-4(11-3)6(8)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSULNVJASBMLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467223 | |
| Record name | 2,5-FURANDICARBONYLDICHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Furandicarbonyl dichloride | |
CAS RN |
10375-34-5 | |
| Record name | 2,5-FURANDICARBONYLDICHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Furandicarbonyl Dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What challenges arise when using 2,5-Furandicarbonyl dichloride in Friedel-Crafts polymerization, and how does the research address them?
A1: Friedel-Crafts polymerization with 2,5-Furandicarbonyl dichloride often results in low molecular weight polymers or no polymerization at all when conducted in conventional solvents. This is because the reaction typically forms a swollen gel of oligomer-aluminum chloride complexes. In conventional solvents, these gels are not sufficiently swollen, hindering further polymerization. The research [] demonstrates that using specific ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([C4mim]Cl), as the solvent leads to the formation of highly swollen gels. This allows for successful polymerization and results in high molecular weight poly(ether ketone)s. Additionally, the study found that the rate constant of the reaction between 2,5-Furandicarbonyl dichloride and anisole (used as a model reaction) was higher in [C4mim]Cl compared to traditional solvents. This highlights the positive influence of the chosen ionic liquid on the reaction kinetics.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





